molecular formula C12H4F8O3 B1316303 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate CAS No. 205926-99-4

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate

Cat. No.: B1316303
CAS No.: 205926-99-4
M. Wt: 348.14 g/mol
InChI Key: TYCYMOVGXPVZGN-UHFFFAOYSA-N
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Description

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate is a useful research compound. Its molecular formula is C12H4F8O3 and its molecular weight is 348.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCYMOVGXPVZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583629
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205926-99-4
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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